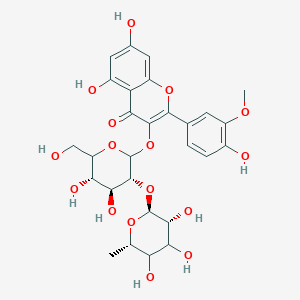
Isorhamnetin 3-O-neohespeidoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isorhamnetin 3-O-neohesperidoside is a flavonoid glycoside found in various plants, including Typha angustifolia and Acacia salicina. It is known for its antioxidant, anti-inflammatory, and osteoclastogenic activities. This compound is a significant active substance in traditional herbal medicines, particularly in Puhuang, which is used to treat various chronic diseases .
準備方法
Synthetic Routes and Reaction Conditions
Isorhamnetin 3-O-neohesperidoside can be isolated from natural sources such as Typha angustifolia. The extraction process typically involves solvent extraction followed by purification using techniques like high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of isorhamnetin 3-O-neohesperidoside involves large-scale extraction from plant materials. The process includes drying the plant material, solvent extraction, and purification using HPLC. The purity of the compound is ensured through rigorous quality control measures .
化学反応の分析
Types of Reactions
Isorhamnetin 3-O-neohesperidoside undergoes various chemical reactions, including:
Deglycosylation: This reaction involves the removal of sugar moieties, converting isorhamnetin 3-O-neohesperidoside to isorhamnetin 3-O-glucoside and subsequently to isorhamnetin.
Demethylation: This reaction converts isorhamnetin to quercetin.
Common Reagents and Conditions
Deglycosylation: Enzymatic or acidic conditions are commonly used for deglycosylation reactions.
Demethylation: This reaction typically requires oxidative conditions.
Major Products
- Isorhamnetin 3-O-glucoside
- Isorhamnetin
- Quercetin
科学的研究の応用
Isorhamnetin 3-O-neohesperidoside has a wide range of scientific research applications:
- Chemistry : It is used as a chemical marker in the analysis of plant extracts .
- Biology : The compound is studied for its interactions with human intestinal flora and its metabolic pathways .
- Medicine : It has potential therapeutic applications due to its antioxidant, anti-inflammatory, and osteoclastogenic properties .
- Industry : It is used in the development of natural health products and supplements .
作用機序
Isorhamnetin 3-O-neohesperidoside exerts its effects through various molecular targets and pathways:
- Antioxidant Activity : It scavenges superoxide radicals and inhibits xanthine oxidase .
- Osteoclastogenesis : It promotes the differentiation of osteoclasts and the resorption of bone by upregulating the expression of osteoclast-specific genes .
- Anti-inflammatory Activity : It inhibits inflammatory pathways and reduces oxidative stress .
類似化合物との比較
Isorhamnetin 3-O-neohesperidoside is unique due to its specific glycoside structure and its wide range of biological activities. Similar compounds include:
- Isorhamnetin 3-O-glucoside : A deglycosylated form of isorhamnetin 3-O-neohesperidoside.
- Isorhamnetin : The aglycone form of isorhamnetin 3-O-neohesperidoside.
- Quercetin : A demethylated product of isorhamnetin .
These compounds share similar antioxidant and anti-inflammatory properties but differ in their glycoside structures and specific biological activities.
特性
分子式 |
C28H32O16 |
|---|---|
分子量 |
624.5 g/mol |
IUPAC名 |
3-[(3R,4S,5S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C28H32O16/c1-9-18(33)21(36)23(38)27(40-9)44-26-22(37)19(34)16(8-29)42-28(26)43-25-20(35)17-13(32)6-11(30)7-15(17)41-24(25)10-3-4-12(31)14(5-10)39-2/h3-7,9,16,18-19,21-23,26-34,36-38H,8H2,1-2H3/t9-,16?,18?,19+,21?,22-,23+,26+,27-,28?/m0/s1 |
InChIキー |
QHLKSZBFIJJREC-KPMXSVFISA-N |
異性体SMILES |
C[C@H]1C(C([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)OC)CO)O)O)O)O)O |
正規SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)OC)CO)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


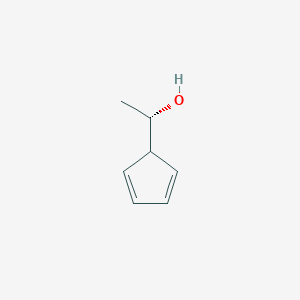
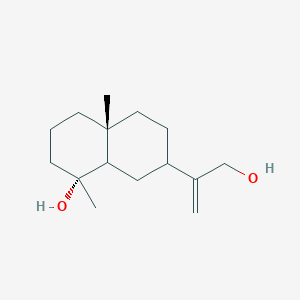
![(6R,14R)-2,3,8,11,12,16-hexamethoxy-6,14-diphenyldispiro[4.3.49.35]hexadeca-2,7,11,15-tetraene-1,4,10,13-tetrone](/img/structure/B15146227.png)
![Acetyloxymethyl 3',6'-diacetyloxy-2',7'-bis[3-(acetyloxymethoxy)-3-oxopropyl]-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylate;acetyloxymethyl 3',6'-diacetyloxy-2',7'-bis[3-(acetyloxymethoxy)-3-oxopropyl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylate](/img/structure/B15146234.png)
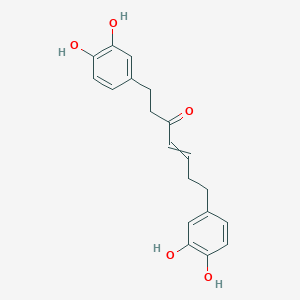
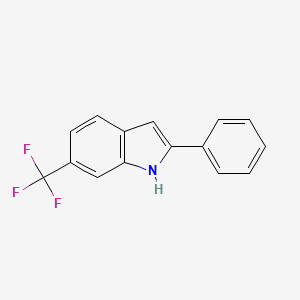
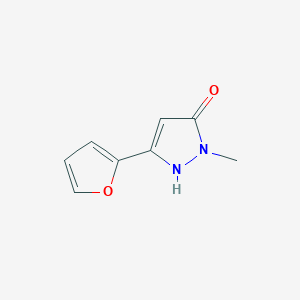
![(6-{[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy}-3,4,5-trihydroxyoxan-2-yl)methyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B15146262.png)
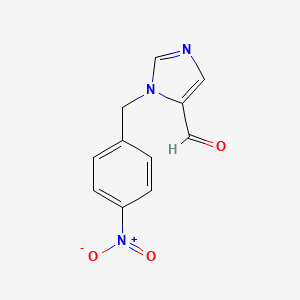
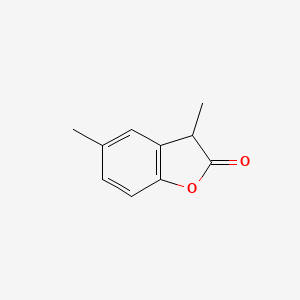
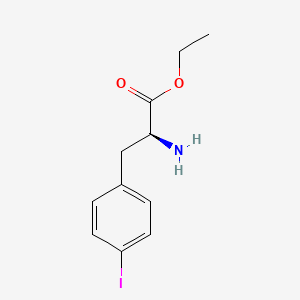
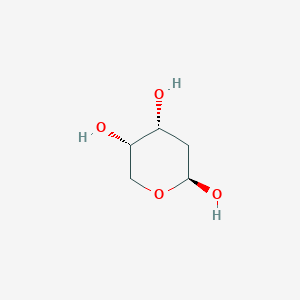
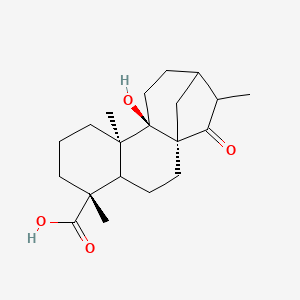
![1-[2,4-Dihydroxy-3-(3-methylbut-2-enyl)phenyl]-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-en-1-one](/img/structure/B15146324.png)
